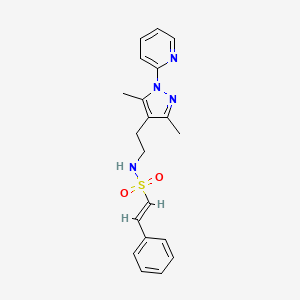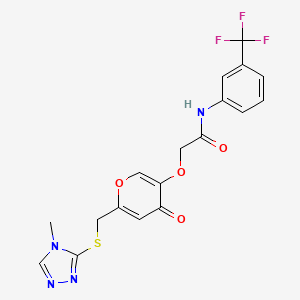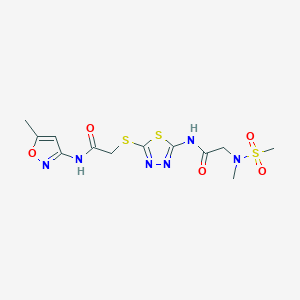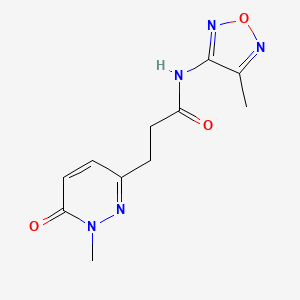![molecular formula C19H24N4O3S B2488160 5-((4-乙氧基-3-甲氧基苯基)(吡咯烷-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 869342-73-4](/img/structure/B2488160.png)
5-((4-乙氧基-3-甲氧基苯基)(吡咯烷-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
含吡咯烷的化合物具有作为抗癌剂的潜力。研究人员已经探索了它对各种癌细胞系的疗效,包括乳腺癌、肺癌和结肠癌。机理研究表明它会干扰细胞周期进程,诱导凋亡并抑制肿瘤生长。 进一步的研究正在进行中,以优化其疗效和安全性 .
抗炎活性
该化合物的独特结构使其具有抗炎特性。它调节关键的炎症通路,如 NF-κB 和 COX-2,使其成为治疗类风湿性关节炎和炎症性肠病等炎症性疾病的候选药物。 临床前研究已显示出令人鼓舞的结果,值得进一步探索 .
抗菌作用
体外研究表明,该化合物对革兰氏阳性菌和革兰氏阴性菌均具有抗菌活性。其作用机制包括破坏细菌细胞膜和抑制必需酶。 研究人员正在研究其作为新型抗生素或辅助治疗的潜力 .
神经保护潜力
该化合物能够穿过血脑屏障,使其在神经保护方面引起了兴趣。动物模型表明它可以减轻氧化应激,减少神经炎症并增强神经元存活。 研究人员正在探索其在阿尔茨海默病和帕金森病等神经退行性疾病中的应用 .
抗病毒应用
初步研究表明该化合物对某些 RNA 病毒(包括流感病毒和寨卡病毒)具有抗病毒活性。它会干扰病毒复制和组装,使其成为广谱抗病毒治疗的潜在候选药物。 需要临床试验来验证其疗效 .
代谢疾病
该化合物对代谢途径的影响引起了人们的关注。它会影响葡萄糖代谢、脂质稳态和胰岛素敏感性。研究人员正在研究其在管理 2 型糖尿病和肥胖相关并发症中的潜力。 早期结果表明其对葡萄糖调节有希望的作用 .
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can influence its activity .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological activities, suggesting they could influence multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability. Pyrrolidine derivatives are known to have good pharmacokinetic properties, which is one reason they are widely used in drug discovery .
属性
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-4-26-14-8-7-13(11-15(14)25-3)16(22-9-5-6-10-22)17-18(24)23-19(27-17)20-12(2)21-23/h7-8,11,16,24H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSCXNVKGYKCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)


![Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)



![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2488086.png)

![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)
![5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2488092.png)
![3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2488094.png)


